Iodine monobromide

Catalog No.
S570855
CAS No.
7789-33-5
M.F
IBr
BrI
M. Wt
206.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodine monobromide

CAS Number

7789-33-5

Product Name

Iodine monobromide

Molecular Formula

IBr
BrI

Molecular Weight

206.81 g/mol

InChI

InChI=1S/BrI/c1-2

InChI Key

CBEQRNSPHCCXSH-UHFFFAOYSA-N

SMILES

BrI

Solubility

Soluble in water
Soluble in water with decomposition
Soluble in carbon disulfide, glacial acetic acid
Soluble in alcohol, ethe

Synonyms

iodine bromide, iodine monobromide, iodobromine

Canonical SMILES

BrI

Organic Synthesis

  • Powerful Iodinating Agent: IBr serves as a potent reagent for introducing iodine atoms into organic molecules. This proves valuable in synthesizing complex organic compounds with specific functionalities. For instance, research explores its use in creating polyketide structural units, essential building blocks for many natural products [Source: Thermo Fisher Scientific Chemicals - Iodine monobromide, 98%()].

Radiopharmaceutical Development

  • Synthesis of Radioiodinated Fatty Acids: IBr plays a role in synthesizing radioiodinated fatty acids, which have applications in myocardial perfusion imaging (MPI). MPI is a diagnostic technique used to assess blood flow to the heart muscle [Source: Thermo Fisher Scientific Chemicals - Iodine monobromide, 98%()].

Analytical Chemistry

  • Iodometry: IBr acts as a source of I+ ions, which are crucial in iodometric titrations. Iodometry is an analytical technique for determining the concentration of unknown oxidizing agents [Source: Merck Millipore - Iodine monobromide CAS 7789-33-5 ()].

Iodine monobromide (chemical formula: IBr) is an interhalogen compound formed by the combination of iodine and bromine. It appears as a dark red solid that melts near room temperature to yield a red-brown liquid with a pungent odor reminiscent of bromine . Iodine monobromide is volatile at room temperature and produces heavy dark-orange vapors when heated. Its formation can be represented by the reaction:

I2+Br22IBrI_2+Br_2\rightarrow 2IBr

Due to its reactive nature. Key reactions include:

  • Reaction with Sulfuric Acid: When heated with concentrated sulfuric acid, iodine monobromide is oxidized to bromine while sulfur dioxide is produced
    1
    .
  • Alkali Reactions: In the presence of alkali solutions, iodine monobromide can form colorless salts such as bromides and iodides
    1
    .
  • Reactivity with Metals: It reacts vigorously with metals like potassium and copper, often resulting in explosive reactions
    1
    .

Iodine monobromide can be synthesized through several methods:

  • Direct Combination: The most straightforward method involves heating iodine and bromine together until they react to form iodine monobromide.
  • Electrophilic Halogenation: It can also be produced through electrophilic halogenation processes involving other halogens or halide ions .

Iodine monobromide finds utility in various fields:

  • Organic Synthesis: It serves as an electrophile in the synthesis of polyketides and other complex organic molecules .
  • Analytical Chemistry: Used in iodometry, it helps quantify iodine levels in solutions.
  • Interhalogen Studies: Its unique properties make it valuable for studying interhalogen interactions and reactivities.

Research has explored the interactions of iodine monobromide with various compounds:

  • Hydration Reactions: Studies indicate that it can undergo hydrolysis in aqueous solutions, leading to the formation of different interhalogen species .
  • Reactivity with Organotin Compounds: Interaction studies involving iodine monobromide and organotin compounds have been conducted to evaluate synthetic routes for triorganotin halides .

Similar Compounds: Comparison

Iodine monobromide shares similarities with other interhalogen compounds. Here are some notable comparisons:

CompoundFormulaCharacteristicsUnique Aspects
Iodine MonochlorideIClYellowish solid; less volatile than IBrStronger Lewis acidity
Iodine TrichlorideICl3Dark brown solid; highly reactiveForms stable complexes with Lewis bases
BromineBr2Diatomic molecule; liquid at room temperatureMore reactive than iodine
ChlorineCl2Greenish-yellow gas; highly reactiveStronger oxidizing agent

Iodine monobromide is unique due to its specific reactivity patterns and applications in organic synthesis that differ from those of chlorine or bromine.

Crystallographic and Spectroscopic Characterization

The crystallographic structure of iodine monobromide has been extensively studied using X-ray diffraction techniques. Swink and Carpenter conducted detailed crystallographic analysis, revealing the fundamental structural parameters of the compound [5]. The crystal structure exhibits characteristic features of interhalogen compounds, with molecules arranged in linear chains that contribute to the overall stability of the solid phase.

Spectroscopic characterization of iodine monobromide has provided detailed insights into its vibrational and electronic properties. Infrared spectroscopy studies have identified the fundamental stretching frequency of the iodine-bromine bond, with the vibrational band observed in the region typical for interhalogen compounds [22]. The infrared spectrum shows distinct absorption features that are analogous to those observed in iodine monochloride, confirming the similar electronic structure of these interhalogen species [6] [21].

PropertyValueReference
Bond Length2.49 Å [32]
Dipole Moment1.21 D [32]
Density4.416 g/cm³ [2] [8]
Molecular Weight206.81 g/mol [2] [3]
Melting Point42-50°C [2] [15]
Boiling Point116°C (decomposition) [2] [8]

Raman spectroscopy has revealed additional vibrational modes and has been particularly useful in studying the compound in solution phases [23]. The Raman spectrum exhibits characteristic peaks that allow for identification and quantification of iodine monobromide in various chemical environments. Nuclear magnetic resonance studies, while limited due to the paramagnetic nature of the compound, have provided complementary structural information.

Ultraviolet-visible absorption spectroscopy has been employed to study the electronic transitions of iodine monobromide [6] [21]. The absorption spectrum shows several distinct bands corresponding to electronic transitions between molecular orbitals. The vibrational analysis of the absorption spectrum has confirmed the analogous nature of iodine monobromide to iodine monochloride, with similar electronic state configurations and transition probabilities [6].

Thermodynamic Stability and Phase Behavior

The thermodynamic properties of iodine monobromide have been characterized through calorimetric measurements and spectroscopic studies. The standard enthalpy of formation for gaseous iodine monobromide is 40.88 kilojoules per mole, indicating a relatively low stability compared to the constituent elements [13] [38]. The heat of dissociation has been determined to be 1.808 ± 0.001 volts, providing insight into the bond strength between iodine and bromine atoms [6] [21].

The compound exhibits distinct phase behavior with well-defined melting and boiling points. The melting point ranges from 42°C to 50°C, depending on the purity and crystalline form of the sample [2] [15] [40]. The boiling point occurs at 116°C, though the compound undergoes partial decomposition at this temperature [2] [8] [40]. The relatively low melting point near room temperature makes iodine monobromide a convenient interhalogen for synthetic applications.

Gas phase heat capacity data have been compiled using the Shomate equation, providing temperature-dependent thermodynamic functions over a wide temperature range [13] [36]. The heat capacity coefficients indicate that the compound follows typical behavior for diatomic molecules, with vibrational contributions becoming significant at elevated temperatures.

Thermodynamic PropertyValueUnitsReference
Standard Enthalpy of Formation40.88kJ/mol [13] [38]
Standard Entropy (gas, 298K)258.95J/(mol·K) [13]
Heat of Dissociation1.808 ± 0.001eV [6] [21]
Melting Point42-50°C [2] [15]
Boiling Point116°C [2] [8]

The thermal stability of iodine monobromide decreases significantly at elevated temperatures, with decomposition occurring through dissociation into constituent halogen atoms [10]. This decomposition pathway has been studied using thermogravimetric analysis and mass spectrometry, revealing the kinetics of the dissociation process. The compound exhibits greater thermal stability in the solid phase compared to the gas phase, where dissociation becomes more favorable at lower temperatures.

Phase transition studies have revealed that iodine monobromide undergoes sublimation under certain conditions, transitioning directly from solid to gas phase without passing through a distinct liquid phase [12]. This behavior is characteristic of many interhalogen compounds and has implications for purification and handling procedures.

Solubility and Solvent Interactions

Iodine monobromide exhibits variable solubility characteristics depending on the nature of the solvent system. The compound is readily soluble in water, alcohol, ether, carbon disulfide, and glacial acetic acid [4] [5] [15]. The aqueous solubility is particularly significant, as the compound undergoes hydrolysis reactions in the presence of water, forming hydroiodic acid, hydrobromic acid, and oxygen [18].

In polar solvents such as ethanol and water, iodine monobromide demonstrates enhanced solubility due to favorable dipole-dipole interactions [4] [15]. The Henry's law constant for solubility in water at 298.15 K has been determined to be 24 mol/(kg·bar), indicating moderate solubility in aqueous systems [19]. The solubility in alcoholic solutions has been exploited for synthetic applications, where controlled dissolution allows for precise stoichiometric reactions.

SolventSolubilityInteraction TypeReference
WaterSolubleDipole-dipole, hydrolysis [4] [15] [19]
EthanolSolubleDipole-dipole [4] [15]
Diethyl EtherSolubleWeak dipole interactions [4] [15]
Carbon DisulfideSolubleVan der Waals forces [4] [15]
Glacial Acetic AcidSolubleHydrogen bonding [4] [15]
BenzeneModerately solubleπ-electron interactions [22]
CyclohexaneLimited solubilityVan der Waals forces [22]

Solvent interaction studies have revealed that iodine monobromide forms charge-transfer complexes with electron-rich solvents [16] [20]. In aromatic solvents such as benzene, the compound exhibits moderate solubility and forms weak charge-transfer interactions with the π-electron system of the solvent molecules [22]. These interactions have been characterized using infrared and electronic absorption spectroscopy.

The solubility behavior in nonpolar solvents such as cyclohexane is significantly reduced compared to polar solvents, reflecting the polar nature of the iodine-bromine bond [22]. In these systems, solubility is primarily governed by van der Waals interactions and dispersion forces. The temperature dependence of solubility follows typical patterns, with increased solubility observed at elevated temperatures in most solvent systems.

Color/Form

Crystals, purplish-black mass
Black orthorhombic crystals
Dark red solid
Brownish-black crystals or very hard solid

XLogP3

1.8

Boiling Point

116 °C (decomposes)

Density

4.3 g/cu cm

Melting Point

52 °C

UNII

G0K622RD9N

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (12.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7789-33-5

Wikipedia

Iodine monobromide

Methods of Manufacturing

Prepared from the elements, excess Br is removed by heating to 50 °C in a current of CO2.

General Manufacturing Information

Iodine bromide (IBr): ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C Air, light, and moisture sensitive. Store under inert gas.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types